molecular formula C22H40B2 B14396059 9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane) CAS No. 88703-69-9

9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)

Cat. No.: B14396059
CAS No.: 88703-69-9
M. Wt: 326.2 g/mol
InChI Key: SYPSSOHMHLCHRX-UHFFFAOYSA-N
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Description

1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is an organoborane compound that features two 9-borabicyclo[3.3.1]nonane (9-BBN) units connected by a hexane linker. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions due to its high regioselectivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane can be synthesized through the hydroboration of 1,6-hexadiene with 9-borabicyclo[3.3.1]nonane. The reaction typically involves the use of borane-tetrahydrofuran complex or borane-methyl sulfide complex as the boron source. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) at room temperature, followed by thermal isomerization to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 1,6-Bis(9-borabicyclo[33This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane primarily undergoes hydroboration reactions. It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is widely used in various fields of scientific research:

    Chemistry: Utilized in hydroboration reactions to synthesize organoboranes, which are intermediates in the synthesis of alcohols, aldehydes, ketones, and other functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.

    Medicine: Used in the development of pharmaceuticals and in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals, polymers, and materials science

Mechanism of Action

The mechanism of action of 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane involves the formation of a boron-carbon bond through the hydroboration of alkenes or alkynes. The boron atom in the 9-BBN unit acts as an electrophile, adding to the carbon-carbon double or triple bond. This reaction is highly regioselective, favoring the formation of terminal organoboranes. The steric hindrance provided by the bicyclic structure of 9-BBN ensures high selectivity and prevents side reactions .

Comparison with Similar Compounds

Uniqueness: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is unique due to its dual 9-BBN units connected by a hexane linker, providing enhanced reactivity and selectivity in hydroboration reactions. This structure allows for the simultaneous hydroboration of two alkenes or alkynes, making it a valuable reagent in complex organic synthesis .

Properties

CAS No.

88703-69-9

Molecular Formula

C22H40B2

Molecular Weight

326.2 g/mol

IUPAC Name

9-[6-(9-borabicyclo[3.3.1]nonan-9-yl)hexyl]-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C22H40B2/c1(3-17-23-19-9-5-10-20(23)12-6-11-19)2-4-18-24-21-13-7-14-22(24)16-8-15-21/h19-22H,1-18H2

InChI Key

SYPSSOHMHLCHRX-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCCCCCB3C4CCCC3CCC4

Origin of Product

United States

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